

chemical structure and properties of NCGC 607

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Compound of Interest

Compound Name: NCGC 607

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An In-depth Technical Guide to NCGC00015607

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NCGC00015607, a significant small molecule in the study of lysosomal storage disorders. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

NCGC00015607, also known as NCGC607, is a salicylic acid derivative. Its chemical identity is established by the following identifiers:

Identifier	Value
IUPAC Name	2-[2-[(4-iodophenyl)amino]-2-oxoethoxy]-N-[2-(methylphenylamino)-2-oxoethyl]-benzamide[1][2]
CAS Number	1462267-07-7[1][2][3][4]
Molecular Formula	C ₂₄ H ₂₂ IN ₃ O ₄ [1][2][3]
SMILES	CN(C(CNC(C1=CC=CC=C1OCC(NC2=CC=C(I)C=C2)=O)=O)=O)C3=CC=CC=C3[1]
InChI	InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29)[1][2]

Physicochemical Properties

The fundamental physicochemical properties of NCGC00015607 are summarized below. This data is crucial for its application in experimental settings.

Property	Value
Molecular Weight	543.4 g/mol [1][3]
Accurate Mass	543.065 Da[2]
Formulation	A crystalline solid[3]
Purity	≥98%[3]
Solubility	DMF: 30 mg/mlDMF:PBS (pH 7.2) (1:3): 0.25 mg/mlDMSO: 25 mg/ml[1]

Mechanism of Action and Biological Activity

NCGC00015607 functions as a small molecule chaperone for the enzyme glucocerebrosidase (GCase). Mutations in the gene encoding GCase are the cause of Gaucher disease and

represent a significant genetic risk factor for Parkinson's disease.[1] NCGC00015607 has demonstrated the ability to rescue the function of mutant GCase.

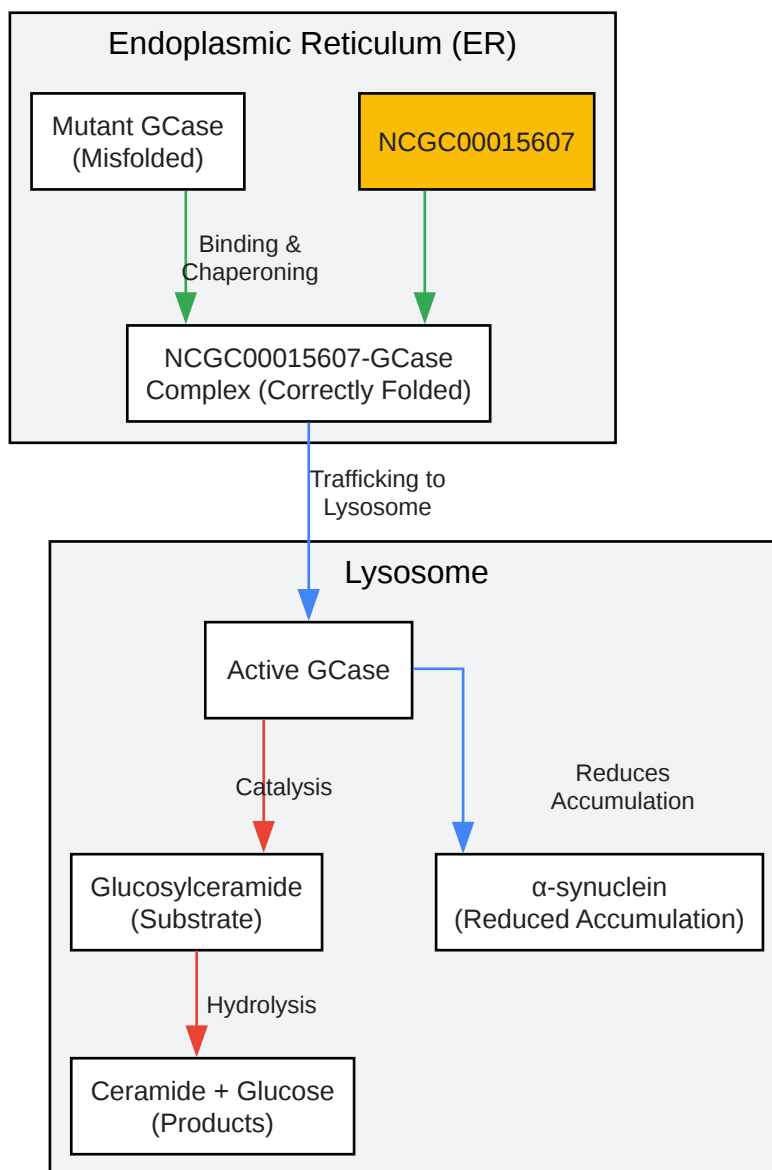
In cellular models derived from patients with Gaucher disease, specifically induced pluripotent stem cell (iPSC)-derived macrophages, a 3 μ M concentration of NCGC00015607 has been shown to:

- Restore the protein levels of GCase.[1]
- Promote the translocation of GCase to the lysosome.[1]
- Decrease the accumulation of the glycolipid glucosylceramide within the lysosome.[1]

Furthermore, in iPSC-derived dopaminergic neurons from patients with both Gaucher disease and Parkinsonism, NCGC00015607 increases GCase activity and its localization to the lysosome. This leads to a reduction in both glucosylceramide and glucosylsphingosine levels.[1] Notably, it also rescues the observed decrease in α -synuclein levels in these neurons.[1]

Signaling Pathway of NCGC00015607 Action

Mechanism of Action of NCGC00015607 as a GCase Chaperone

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Caption: NCGC00015607 binds to mutant GCase in the ER, facilitating its proper folding and transport to the lysosome, where it can then catabolize its substrates and reduce α -synuclein accumulation.

Experimental Protocols

The following outlines the key experimental methodologies as described in the foundational study by Aflaki et al. (2016).^[1]

Cell Culture of iPSC-derived Macrophages and Dopaminergic Neurons

- Source: Induced pluripotent stem cells were generated from fibroblasts of patients with Gaucher disease and Parkinsonism.
- Differentiation to Macrophages: iPSCs were differentiated into macrophages following established protocols.
- Differentiation to Dopaminergic Neurons (iDA): iPSCs were differentiated into dopaminergic neurons.
- Treatment: Cells were treated with 3 μ M NCGC00015607 for a specified duration.

Measurement of GCase Activity

- Principle: A fluorogenic substrate for GCase is used to quantify enzyme activity.
- Procedure:
 - Cell lysates are prepared from treated and untreated cells.
 - The lysate is incubated with the fluorogenic GCase substrate.
 - The fluorescence generated is measured using a plate reader.
 - GCase activity is calculated relative to the total protein concentration in the lysate.

Western Blotting for GCase Protein Levels and α -synuclein

- Principle: Standard Western blotting techniques are used to detect and quantify specific proteins.

- Procedure:
 - Proteins are extracted from cell lysates.
 - Proteins are separated by size using SDS-PAGE.
 - Proteins are transferred to a membrane.
 - The membrane is incubated with primary antibodies specific for GCase and α -synuclein.
 - A secondary antibody conjugated to a detection enzyme is used.
 - The signal is visualized and quantified.

Immunofluorescence for GCase Localization

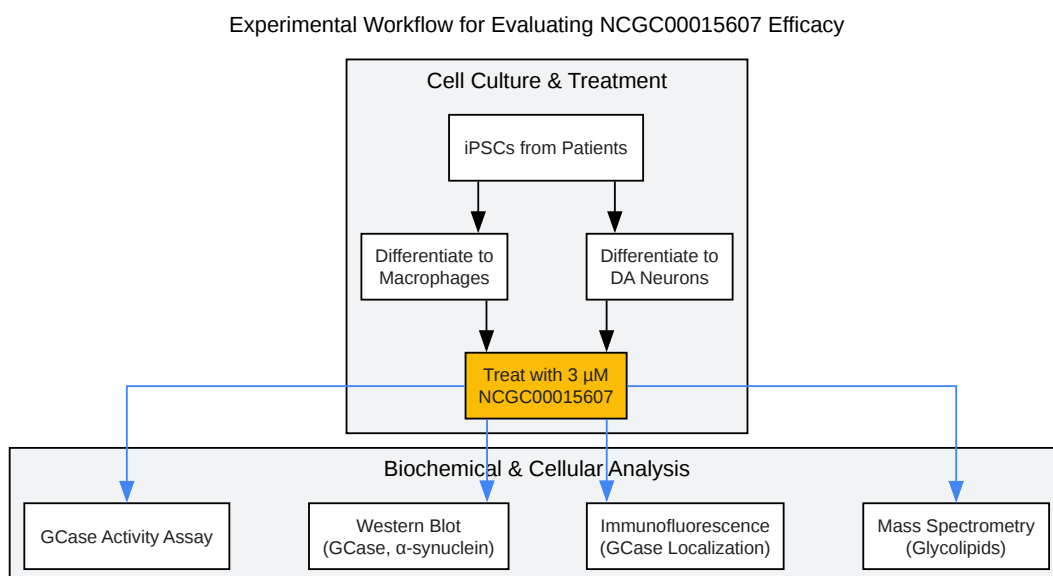
- Principle: This technique is used to visualize the subcellular localization of GCase.
- Procedure:
 - Cells grown on coverslips are fixed and permeabilized.
 - Cells are incubated with a primary antibody against GCase and a lysosomal marker (e.g., LAMP1).
 - Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
 - Images are acquired using a fluorescence microscope to assess the co-localization of GCase with the lysosomal marker.

Mass Spectrometry for Glycolipid Quantification

- Principle: Liquid chromatography-mass spectrometry (LC-MS) is employed for the sensitive and specific quantification of glucosylceramide and glucosylsphingosine.
- Procedure:
 - Lipids are extracted from cell lysates.

- The lipid extract is analyzed by LC-MS.
- The levels of glucosylceramide and glucosylsphingosine are determined by comparing their signal intensities to those of known standards.

Experimental Workflow



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Caption: Workflow for assessing NCGC00015607's effects on patient-derived cells.

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